Thieno[3,2-b]pyridin-6-amine
Overview
Description
Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound, which combines a thiophene ring fused to a pyridine ring, makes it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that has been reported to have various pharmacological and biological utilities . It has been reported as a Pim-1 kinase inhibitor , which plays a crucial role in cell cycle progression, apoptosis, and transcription. It also acts as a modulator of multidrug resistance , which is a significant challenge in the treatment of various diseases, including cancer.
Mode of Action
It is known to inhibit the pim-1 kinase , which could lead to the suppression of cell proliferation and induction of apoptosis. It also modulates multidrug resistance, potentially by interacting with drug efflux pumps or altering drug metabolism .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with Pim-1 kinase and its role in multidrug resistance. Pim-1 kinase is involved in several signaling pathways related to cell growth and survival. By inhibiting this kinase, this compound may disrupt these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of Pim-1 kinase and modulation of multidrug resistance by this compound can lead to several molecular and cellular effects. These include the suppression of cell proliferation, induction of apoptosis, and potential reversal of drug resistance . These effects could have therapeutic implications in diseases such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with 2-bromo-3-pyridinecarbonitrile under basic conditions to form the thienopyridine core . Another approach involves the use of 2-thioxopyridine-3-carbonitrile as a key intermediate, which undergoes cyclization with various reagents to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyridine derivatives.
Substitution: Substituted thienopyridine derivatives.
Scientific Research Applications
Thieno[3,2-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar biological activities but differing in the position of the thiophene ring fusion.
Thieno[3,4-b]pyridine: Similar structure but with the thiophene ring fused at different positions, leading to variations in chemical reactivity and biological activity.
Uniqueness: Thieno[3,2-b]pyridin-6-amine is unique due to its specific fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
thieno[3,2-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPHVTQYZYJBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602983 | |
Record name | Thieno[3,2-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115063-92-8 | |
Record name | Thieno[3,2-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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